4-Methyl-1H-imidazole-2-carboxylic acid

Description

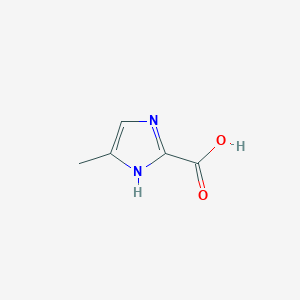

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKNMRPMJXDBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339640 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70631-93-5 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-1H-imidazole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values from computational models to offer a profile for researchers.

Chemical Identity

This compound is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 70631-93-5[1] |

| Molecular Formula | C₅H₆N₂O₂[1] |

| Molecular Weight | 126.115 g/mol [1] |

| Canonical SMILES | CC1=CN=C(N1)C(=O)O |

| InChI Key | JYKNMRPMJXDBJS-UHFFFAOYSA-N[1] |

| Physical Form | Solid, Light grey powder[1] |

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information and includes predicted values from reputable computational models to provide a more complete picture.

| Property | Value | Source |

| pKa | Acidic: ~3.5-4.5; Basic: ~6.5-7.5 | Predicted |

| LogP | ~0.5 - 1.5 | Predicted |

| Aqueous Solubility | Moderately soluble | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note on Predicted Values: The pKa, LogP, and solubility values are estimates derived from computational algorithms and should be confirmed through experimental validation. The predicted pKa values suggest that the compound is amphoteric, with the carboxylic acid function contributing to its acidity and the imidazole ring providing basic character.

Spectral Data

-

¹H NMR: Signals corresponding to the imidazole ring proton, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts would be influenced by the electronic environment of the imidazole ring.

-

¹³C NMR: Resonances for the carbon atoms of the imidazole ring, the methyl group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to appear significantly downfield.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 126.115. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-N and C=N stretching vibrations of the imidazole ring.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not published in readily accessible literature. However, general synthetic and analytical methodologies for imidazole carboxylic acids can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the substituted imidazole ring followed by functional group manipulations. One conceptual workflow is outlined below.

Caption: A generalized workflow for the synthesis of substituted imidazole carboxylic acids.

Methodology:

-

Ring Formation: A common method for imidazole synthesis is the Radziszewski reaction or a variation thereof, involving the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia. For 4-methylimidazole derivatives, a starting material such as methylglyoxal could be used.

-

Introduction of the Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through various methods, such as the oxidation of a 2-methyl or 2-hydroxymethyl group, or by carboxylation of a 2-lithiated imidazole intermediate.

-

Purification: The final product would require purification, likely through recrystallization or column chromatography.

Analytical Workflow

The identity and purity of synthesized this compound would be confirmed using a standard analytical workflow.

Caption: A standard workflow for the structural and purity analysis of a synthesized organic compound.

Methodology:

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

NMR Spectroscopy: To elucidate the chemical structure by identifying the connectivity of atoms.

-

IR Spectroscopy: To confirm the presence of key functional groups, particularly the carboxylic acid and the imidazole ring.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the synthesized compound. Elemental analysis can also be used to confirm the empirical formula.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Imidazole-containing compounds are known to have a wide range of biological activities, and some imidazole carboxylic acid derivatives have been investigated as inhibitors of various enzymes. Further research would be required to determine the biological profile of this specific molecule.

Conclusion

This compound is a defined chemical entity for which basic identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties, as well as its biological activity, is lacking in the current scientific literature. The data and workflows presented in this guide are intended to provide a foundational understanding for researchers and to guide future experimental work on this compound. It is strongly recommended that the predicted values be experimentally verified for any application where precise physicochemical parameters are critical.

References

A Technical Guide to 4-Methyl-1H-imidazole-2-carboxylic Acid: Structure, Properties, and its Role as a Scaffold for Metallo-β-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, CAS number, and key physicochemical properties. A significant focus is placed on the role of this molecule as a scaffold in the development of potent inhibitors targeting metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to bacteria. This guide furnishes detailed experimental protocols for the synthesis of related derivatives and for assessing their inhibitory activity against MBLs. Quantitative data on the efficacy of various derivatives are presented in a structured format to facilitate comparison and further research.

Introduction

This compound is a substituted imidazole carboxylic acid. The imidazole ring is a versatile pharmacophore found in numerous biologically active molecules.[1] This particular derivative has emerged as a critical starting point for the design of inhibitors against metallo-β-lactamases (MBLs). MBLs are a class of zinc-dependent enzymes that hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[2][3] The development of effective MBL inhibitors is a crucial strategy to restore the efficacy of these life-saving antibiotics.[4]

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 70631-93-5

-

Molecular Formula: C₅H₆N₂O₂

-

Molecular Weight: 126.11 g/mol

-

Structure:

SMILES String

Physicochemical and Spectroscopic Data

While detailed experimental data for the parent compound is not extensively published, general characteristics can be inferred from related structures.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | General |

| Molecular Weight | 126.11 g/mol | General |

| Appearance | Expected to be a solid | General |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.58 (s, 1H), 2.25 (s, 3H) (Predicted) | [5] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 162.0, 140.0, 125.0, 120.0, 10.0 (Predicted) | [5] |

Note: NMR data is predicted based on the structure and data from similar imidazole derivatives. Experimental verification is recommended.

Synthesis of this compound and Derivatives

A general synthetic route to 1H-imidazole-2-carboxylic acids involves the oxidation of the corresponding 2-formylimidazole. A typical procedure for a related, unsubstituted imidazole-2-carboxylic acid is provided below, which can be adapted for the 4-methyl derivative.

Experimental Protocol: Synthesis of 1H-imidazole-2-carboxylic acid (General Procedure)

This protocol describes the synthesis of the parent imidazole-2-carboxylic acid and can be adapted for the 4-methyl analog by starting with 4-methyl-1H-imidazole-2-carbaldehyde.

Materials:

-

1H-imidazole-2-carbaldehyde

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in deionized water.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (excess) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 48-72 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), remove the water under reduced pressure at a temperature below 40 °C to avoid decarboxylation.

-

Wash the resulting solid with a mixture of diethyl ether and water (e.g., 4:1 v/v) to remove any residual peroxide.

-

Dry the solid product under vacuum to yield 1H-imidazole-2-carboxylic acid.[6]

Biological Activity: Inhibition of Metallo-β-Lactamases

Derivatives of this compound have demonstrated potent inhibitory activity against various clinically relevant MBLs, including Verona integron-encoded metallo-β-lactamase (VIM) and New Delhi metallo-β-lactamase (NDM).[7][8] The inhibitory mechanism is believed to involve the chelation of the zinc ions in the active site of the enzyme, thereby rendering it inactive.[9]

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives of 1H-imidazole-2-carboxylic acid against various MBLs.

| Compound Derivative | Target MBL | IC₅₀ (µM) | Reference |

| 1-(2-phenylethyl)-1H-imidazole-2-carboxylic acid | VIM-2 | 0.018 | [7] |

| 1-(3-phenylpropyl)-1H-imidazole-2-carboxylic acid | VIM-2 | 0.025 | [7] |

| 1-(4-phenylbutyl)-1H-imidazole-2-carboxylic acid | VIM-2 | 0.033 | [7] |

| 1-(2-phenylethyl)-1H-imidazole-2-carboxylic acid | VIM-5 | 0.018 | [7] |

| 1-(3-phenylpropyl)-1H-imidazole-2-carboxylic acid | VIM-5 | 0.031 | [7] |

| Derivative 55 (Structure not fully disclosed) | VIM-2 | Potent | [2] |

Experimental Protocols: Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of compounds against MBLs is commonly determined using a spectrophotometric assay with the chromogenic substrate nitrocefin.[10][11]

Protocol: Determination of IC₅₀ for MBL Inhibitors using Nitrocefin

Materials:

-

Purified MBL enzyme (e.g., VIM-2, NDM-1)

-

Nitrocefin stock solution (e.g., in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37 °C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

-

Immediately monitor the rate of nitrocefin hydrolysis by measuring the increase in absorbance at 486 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to a control reaction containing no inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12][13]

Visualizations

Mechanism of MBL Inhibition

The following diagram illustrates the proposed mechanism of action for this compound derivatives as MBL inhibitors.

Caption: Proposed chelation of zinc ions in the MBL active site by an inhibitor.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the IC₅₀ value of a potential MBL inhibitor.

Caption: Workflow for determining the IC₅₀ of MBL inhibitors.

Conclusion

This compound serves as a valuable scaffold for the development of potent metallo-β-lactamase inhibitors. The structure-activity relationship studies of its derivatives have yielded compounds with significant activity against clinically important MBLs. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of new analogs, contributing to the ongoing efforts to combat antibiotic resistance. Further optimization of these imidazole-based inhibitors holds promise for the development of novel therapeutics to be used in combination with β-lactam antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nitrocefin.com [nitrocefin.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. toku-e.com [toku-e.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound incorporating an imidazole ring, a carboxylic acid functional group, and a methyl substituent. Imidazole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of such compounds. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| Appearance | Light grey solid powder | --INVALID-LINK-- |

Spectroscopic Data

A complete set of experimental spectroscopic data for this compound was not available in the searched public domain resources. Therefore, data for closely related compounds are presented below for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

-

Imidazole Ring Proton: A singlet for the proton on the imidazole ring (C5-H), likely in the range of 7-8 ppm.

-

Methyl Protons: A singlet for the methyl group protons (CH₃), expected to appear upfield, likely around 2.2-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH), typically found downfield, often above 10 ppm.

-

N-H Proton: A broad singlet for the N-H proton of the imidazole ring. Its chemical shift can be variable and may exchange with water in the solvent.

Comparative ¹H NMR Data for an Imidazole Derivative:

For context, the ¹H NMR spectrum of 1-(n-octyl)-3-(4-carboxybenzyl)imidazolium bromide in DMSO-d₆ shows the imidazole C2-H proton as a singlet at 9.42 ppm and the C4,5-H protons as a singlet at 7.88 ppm. The carboxylic acid proton appears as a broad singlet at 3.37 ppm (note: this is unusually upfield and may be due to the specific molecular structure and environment)[1].

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum is expected to display signals for the five carbon atoms in the molecule:

-

Carboxylic Carbonyl Carbon: The C=O carbon of the carboxylic acid group is expected in the range of 160-175 ppm.

-

Imidazole Ring Carbons: Three distinct signals for the carbons of the imidazole ring. The C2 carbon, bonded to the carboxylic acid, would be significantly downfield. The C4 (bearing the methyl group) and C5 carbons would also have characteristic shifts.

-

Methyl Carbon: The carbon of the methyl group will appear at the most upfield region of the spectrum, likely between 10-20 ppm.

Comparative ¹³C NMR Data for an Imidazole Derivative:

In the ¹³C NMR spectrum of 1-(n-octyl)-3-(4-cyanobenzyl)imidazolium bromide in DMSO-d₆, the imidazole C2 carbon appears at 136.4 ppm, and the C4/C5 carbons are observed at 122.9 and 122.6 ppm[1].

Infrared (IR) Spectroscopy

Expected IR Spectral Characteristics:

The IR spectrum of solid this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N-H Stretch: A moderate band in the region of 3100-3300 cm⁻¹, which may be broad and could overlap with the O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.

-

C=N and C=C Stretches (Imidazole Ring): Medium to weak bands in the 1500-1650 cm⁻¹ region.

-

C-H Bending (Methyl Group): A characteristic band around 1375 cm⁻¹.

Comparative IR Data for 1H-Imidazole-4-carboxylic acid:

The FTIR spectrum of the isomeric compound 1H-Imidazole-4-carboxylic acid shows a strong C=O stretching vibration at 1680 cm⁻¹ and C-N stretching of the imidazole ring amine at 1380 cm⁻¹[2].

Mass Spectrometry (MS)

Expected Mass Spectral Characteristics:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 126. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 81, and the loss of water (-H₂O, 18 Da) from the molecular ion.

Mass Spectrum of 4-Methylimidazole:

For comparison, the mass spectrum of 4-methylimidazole (without the carboxylic acid group) shows a molecular ion peak at m/z 82 and a significant fragment at m/z 81, corresponding to the loss of a hydrogen atom[3].

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: For a relatively small and stable organic molecule, Electron Ionization (EI) is a common technique. Electrospray Ionization (ESI) can also be used, particularly for analyzing the deprotonated molecule in negative ion mode.

-

Data Acquisition: Introduce the sample into the mass spectrometer.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While a complete experimental dataset is not currently available in the public domain, the expected spectral features and data from analogous compounds offer valuable guidance for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and purity assessment of this and related compounds in drug discovery and development.

References

Solubility Profile of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1H-imidazole-2-carboxylic acid. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. This includes detailed experimental protocols for solubility determination, a comparative analysis of the solubility of structurally related compounds, and a discussion of the anticipated solubility profile based on its chemical properties.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts both acidic and basic properties, as well as the potential for hydrogen bonding, which are key determinants of its solubility in various solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and biological assays. The parent compound, imidazole, is known to be highly polar and completely soluble in water.

Predicted Solubility Profile

The chemical structure of this compound suggests a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the imidazole ring, both capable of hydrogen bonding, would suggest moderate to good solubility in these solvents. However, the methyl group introduces some lipophilicity, which might slightly reduce aqueous solubility compared to the unsubstituted imidazole-2-carboxylic acid. As an amphoteric compound, its aqueous solubility will be significantly influenced by pH, with higher solubility expected at pH values above its pKa (where the carboxylate is formed) and below its pKa (where the imidazole ring is protonated).

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are generally effective at dissolving compounds with both polar and nonpolar characteristics. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the imidazole and carboxylic acid moieties, the compound is expected to have very low solubility in nonpolar solvents.

Comparative Solubility Data of Related Imidazole Derivatives

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for structurally similar compounds. This data can be used to infer the likely solubility behavior of the target compound.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 1H-Imidazole-4-carboxylic acid | DMSO | Not Specified | 10 mg/mL (89.22 mM) | [1] |

| 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | Water | Not Specified | Low solubility | [2] |

| Organic Solvents (DMSO, DMF) | Not Specified | Soluble | [2] | |

| Methyl 1H-imidazole-5-carboxylate | Methanol | Not Specified | Soluble | |

| 1H-imidazole | Toluene | 25 | 0.0031 (mole fraction) | [3][4] |

| Dichloromethane | 25 | 0.0039 (mole fraction) | [3][4] | |

| 1-Chlorobutane | 25 | 0.0022 (mole fraction) | [3][4] | |

| 2-Nitrotoluene | 25 | 0.0125 (mole fraction) | [3][4] | |

| 2-Methyl-1H-imidazole | Toluene | 25 | 0.0021 (mole fraction) | [3][4] |

| Dichloromethane | 25 | 0.0032 (mole fraction) | [3][4] | |

| 1-Chlorobutane | 25 | 0.0016 (mole fraction) | [3][4] | |

| 2-Nitrotoluene | 25 | 0.0089 (mole fraction) | [3][4] |

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.

-

Observe the mixture to determine if the solid dissolves completely.

-

If the compound dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should also be noted.

-

For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to confirm acidic or basic properties.[5][6]

Quantitative Solubility Determination (Static Equilibrium Method)

This method provides accurate, quantitative solubility data at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Screw-capped vials

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vial to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, expressed in units such as mg/mL, mol/L, or mole fraction.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methyl-1H-Imidazole-4-Carboxylic Acid Methyl Ester | Properties, Uses, Safety, Supplier Information – High Purity Chemical Compound China [chemheterocycles.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

A Technical Guide to the Biological Activities of Substituted Imidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[4] When substituted with a carboxylic acid moiety and other functional groups, the resulting imidazole carboxylic acid derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Anticancer Activity

Substituted imidazole carboxylic acids and their amide derivatives have emerged as promising candidates in oncology research.[3][5] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer.[5][6]

One area of investigation involves the modification of the thiazolidine ring in known antiproliferative agents to an imidazole or imidazoline ring. This change aims to reduce potential complications associated with chiral centers and improve stability.[6] While some of these newer analogs showed lower potency compared to their thiazolidine predecessors, they maintained good selectivity against melanoma cell lines.[6]

Recent studies on imidazolo-tetrazine derivatives have shown significant efficacy against cervical cancer HeLa cells. Specific compounds induced cell cycle arrest at the G2M phase, highlighting their potential to inhibit cancer cell proliferation.[7]

Data Presentation: Anticancer Activity

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Substituted Imidazole Analogs | Human Melanoma (A375), Mouse Melanoma (B16) | IC50 | 16.1 to >100 µM | [8] |

| Imidazolo-tetrazine derivative (15h) | Cervical Cancer (HeLa) | Cell Cycle Arrest (G2M) | 62.21% at 100 µg/ml | [7] |

| Imidazolo-tetrazine derivative (15b) | Cervical Cancer (HeLa) | Cell Cycle Arrest (G2M) | 16.03% at 100 µg/ml | [7] |

| Purine derivative (46) | Breast Cancer (MDA-MB-231) | IC50 | 1.22 µM | [5] |

| Purine derivative (48) | Breast Cancer (MDA-MB-231) | IC50 | 2.29 µM | [5] |

| Benzimidazole sulfonamide (22) | A549, HeLa, HepG2, MCF-7 | IC50 | 0.15-0.33 µM | [5] |

Experimental Protocols: Anticancer Activity Assessment

Sulforhodamine B (SRB) Assay

The antiproliferative activity of imidazole derivatives is commonly assessed using the SRB assay.[6]

-

Cell Plating: Cancer cells (e.g., A375, B16) and control fibroblast cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are exposed to a range of concentrations of the test compounds for a specified period, typically 48 hours.

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried again, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The optical density (OD) is read on a plate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualization: Experimental Workflow for SRB Assay

Caption: Workflow for assessing anticancer activity using the SRB assay.

Antimicrobial Activity

Substituted imidazole carboxylic acids and their derivatives are a significant class of compounds investigated for their antimicrobial properties, including antibacterial and antifungal effects.[2][9][10] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[9][11]

The mechanism of action for their antimicrobial effects can involve various cellular processes, including the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[9] Imidazole carboxamides, in particular, have been developed for treating infections caused by Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.[12] Furthermore, certain derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][13]

Data Presentation: Antibacterial Activity

| Compound Class/Derivative | Bacterial Strain(s) | Activity Metric | Value (µg/mL) | Reference(s) |

| Imidazole derivative (HL1) | Staphylococcus aureus | MIC | 625 | [9] |

| Imidazole derivative (HL1) | MRSA | MIC | 1250 | [9] |

| Imidazole derivative (HL2) | S. aureus, MRSA | MIC | 625 | [9] |

| Imidazole derivative (HL2) | E. coli, P. aeruginosa, A. baumannii | MIC | 2500 | [9] |

| N-substituted imidazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | Varies | [10] |

| Imidazole/quinolone hybrid (93i) | Pseudomonas aeruginosa | MIC | 0.46 µM | [14] |

| Imidazole/triazole hybrid (38o) | E. coli, P. aeruginosa | MIC | 8 nM, 55 nM | [14] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity is frequently determined by finding the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[10][12]

-

Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium (e.g., Iso-Sensitest, Mueller-Hinton) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Imidazole derivatives, particularly those derived from Schiff's bases, have demonstrated significant anti-inflammatory effects.[15] The mechanism often involves the modulation of enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenase (COX).[15][16] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced.

Additionally, some imidazole-based compounds possess antioxidant properties, which contribute to their anti-inflammatory action by scavenging reactive oxygen species (ROS) that are linked to inflammation.[15]

Data Presentation: Anti-inflammatory and Related Enzyme Inhibition

| Compound Class/Derivative | Target/Assay | Activity Metric | Value (µM) | Reference(s) |

| Imidazole-4-carboxylic acid ester (5c) | COX-1 Inhibition | IC50 | 0.4 | [16][17] |

| Imidazole-4-carboxylic acid amide (6g) | COX-1 Inhibition | IC50 | 1 | [16][17] |

| Imidazole-4-carboxylic acid ester (5c) | PAF Antagonism | IC50 | 1 | [16][17] |

| Imidazole-4-carboxylic acid amide (6i) | Adrenergic Antagonism | IC50 | 0.15 | [16][17] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[13][15]

-

Animal Grouping: Rats or mice are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the hind paw of each animal to induce localized edema.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization: Arachidonic Acid Pathway Inhibition

Caption: Inhibition of the COX pathway by imidazole derivatives.

Enzyme Inhibition

Beyond their role in inflammation, substituted imidazole carboxylic acids are potent inhibitors of various other enzymes, making them attractive for treating a range of diseases.

-

Metallo-β-lactamase (MBL) Inhibition: 1H-imidazole-2-carboxylic acid (ICA) derivatives have been optimized as inhibitors of MBLs, such as VIM-type enzymes.[18] These enzymes are a primary cause of bacterial resistance to carbapenem antibiotics. Potent ICA inhibitors can act synergistically with antibiotics like meropenem to restore their efficacy against resistant Gram-negative bacteria.[18]

-

Monoamine Oxidase (MAO) Inhibition: Imidazolecarboxylic acid hydrazides have been synthesized as analogs of the known MAO inhibitor isocarboxazide. While some derivatives showed slow inhibition of MAO-A, they were largely inactive against MAO-B, suggesting potential for developing selective inhibitors.[19]

-

Prolyl Oligopeptidase (PREP) Inhibition: Replacing the typical electrophilic group in PREP inhibitors with a 2-imidazole group has resulted in highly potent inhibitors of the enzyme's proteolytic activity.[20]

-

Other Enzyme Targets: Imidazole derivatives have also been investigated as inhibitors of histidine decarboxylase, acetylcholinesterase (AChE), and carbonic anhydrases (hCAs).[21][22]

Data Presentation: Enzyme Inhibition Activity

| Compound Class/Derivative | Target Enzyme | Activity Metric | Value | Reference(s) |

| 1H-imidazole-2-carboxylic acid (55) | VIM-2 MBL | Synergistic Activity | Potent with meropenem | [18] |

| Acetylphenyl-substituted imidazolium salt | AChE | Ki | 8.30 - 120.77 nM | [21] |

| Acetylphenyl-substituted imidazolium salt | hCA I | Ki | 16.97 - 84.45 nM | [21] |

| Acetylphenyl-substituted imidazolium salt | hCA II | Ki | 14.09 - 69.33 nM | [21] |

| 2-imidazole derivative | Prolyl Oligopeptidase (PREP) | IC50 | Potent (e.g., 12 nM) | [20] |

| Imidazolecarboxylic acid hydrazides | MAO-A | Inhibition | Slow at 100 µM | [19] |

| Imidazolecarboxylic acid hydrazides | MAO-B | Inhibition | No inhibition up to 100 µM | [19] |

Other Biological Activities

The therapeutic potential of substituted imidazole carboxylic acids extends to other areas:

-

Antiviral Activity: Various imidazole derivatives have been screened for activity against viruses like HIV, Dengue virus (DENV), and Hepatitis C virus (HCV).[23] Modifications of the carboxylic acid group to amides or esters have been shown to enhance antiviral potency.[23]

-

Antiplatelet Activity: 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents, acting through mechanisms such as PAF antagonism, ADP antagonism, and COX-1 inhibition.[16][17]

Conclusion

Substituted imidazole carboxylic acids represent a versatile and highly valuable class of compounds in drug discovery and development. Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diverse enzyme inhibitory effects, underscores their importance. The imidazole core provides a robust scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity. Continued research into the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the development of novel therapeutics to address a wide range of diseases.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted Imidazole Carboxamides as Novel Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 16. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel N-substituted imidazolecarboxylic acid hydrazides as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of histidine decarboxylase by imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Methyl-1H-imidazole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile physicochemical properties and ability to engage in various biological interactions. Within this privileged class of heterocycles, 4-Methyl-1H-imidazole-2-carboxylic acid is emerging as a valuable building block for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications, focusing on its role as a scaffold for potent enzyme inhibitors. Drawing from key studies on related imidazole derivatives, this document outlines synthetic strategies, structure-activity relationships, and the mechanistic basis for its biological activity, offering a roadmap for future drug discovery efforts.

Core Application: Inhibition of Metallo-β-Lactamases

A significant and promising application of the 1H-imidazole-2-carboxylic acid scaffold, to which this compound belongs, is in the development of inhibitors for metallo-β-lactamases (MBLs).[1] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1] The development of effective MBL inhibitors is a critical strategy to restore the efficacy of these life-saving antibiotics.

Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of VIM-type MBLs, a prevalent family of these resistance enzymes.[1] The imidazole-2-carboxylic acid moiety acts as a key pharmacophore, anchoring the inhibitor to the zinc ions in the active site of the MBL. The 4-methyl substitution on the imidazole ring can be explored to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of a series of 1H-imidazole-2-carboxylic acid derivatives against the VIM-2 MBL. This data is extracted from a key study on the structure-guided optimization of this class of inhibitors and serves as a benchmark for the potential of 4-methylated analogs.

| Compound | R Group (at N1 position) | VIM-2 IC50 (μM) |

| 1 | H | > 1000 |

| 2a | Methyl | 158.3 ± 12.7 |

| 2b | Ethyl | 89.5 ± 6.3 |

| 2c | Propyl | 45.2 ± 3.1 |

| 2d | Isopropyl | 62.8 ± 5.4 |

| 2e | Cyclopropyl | 38.7 ± 2.9 |

| 2f | Benzyl | 12.6 ± 1.1 |

| 2g | 4-Fluorobenzyl | 8.3 ± 0.7 |

| 2h | 4-Chlorobenzyl | 7.5 ± 0.6 |

| 2i | 4-Bromobenzyl | 6.9 ± 0.5 |

| 2j | 4-Iodobenzyl | 5.8 ± 0.4 |

| 2k | 4-Trifluoromethylbenzyl | 9.1 ± 0.8 |

| 2l | 4-Methoxybenzyl | 15.2 ± 1.3 |

| 2m | 4-Methylbenzyl | 10.4 ± 0.9 |

| 2n | 3-Fluorobenzyl | 7.9 ± 0.6 |

| 2o | 2-Fluorobenzyl | 11.5 ± 1.0 |

Data adapted from a study on 1H-imidazole-2-carboxylic acid derivatives as VIM-2 inhibitors. The specific activity of a 4-methylated analog was not reported in this study but can be inferred as a potential modification.

Experimental Protocols

General Procedure for the Synthesis of N1-Substituted 1H-imidazole-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of derivatives of 1H-imidazole-2-carboxylic acid, which can be adapted for the synthesis of 4-methyl analogs.

Materials:

-

Ethyl 1H-imidazole-2-carboxylate (or ethyl 4-methyl-1H-imidazole-2-carboxylate)

-

Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

N-Alkylation/Benzylation: To a solution of ethyl 1H-imidazole-2-carboxylate in DMF, add K2CO3 and the corresponding alkyl or benzyl halide. Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into water and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-substituted ethyl imidazole-2-carboxylate.

-

Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH and stir the mixture at room temperature for 2-4 hours.

-

Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the aqueous layer with EtOAc.

-

Final Product Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final N1-substituted 1H-imidazole-2-carboxylic acid derivative.

VIM-2 Metallo-β-Lactamase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against VIM-2 MBL.

Materials:

-

Purified VIM-2 enzyme

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Substrate: CENTA (chromogenic cephalosporin)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the VIM-2 enzyme solution to the assay buffer containing various concentrations of the test compound. Incubate at room temperature for a specified period (e.g., 10 minutes).

-

Initiation of Reaction: Add the CENTA substrate to each well to initiate the enzymatic reaction.

-

Measurement: Monitor the hydrolysis of CENTA by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the dose-response data to a suitable equation.

Visualizing the Science: Diagrams and Workflows

Synthetic Pathway for N1-Substituted 1H-imidazole-2-carboxylic Acid Derivatives

Caption: General synthetic scheme for N1-substituted 4-methyl-1H-imidazole-2-carboxylic acids.

Proposed Mechanism of VIM-2 Inhibition

Caption: Chelation of zinc ions in the VIM-2 active site by the inhibitor.

Experimental Workflow for MBL Inhibitor Screening

Caption: Workflow for the discovery and development of MBL inhibitors.

Future Directions and Broader Potential

While the inhibition of MBLs represents a highly promising application, the this compound scaffold holds potential in other therapeutic areas. The imidazole ring is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and metal chelation, making it a versatile component in drug design.[2][3]

Further research could explore the derivatization of this scaffold to target other metalloenzymes, kinases, or G-protein coupled receptors. The methyl group at the 4-position offers a handle for modifying steric and electronic properties, which can be systematically varied to probe structure-activity relationships for new biological targets. As a readily available and synthetically tractable starting material, this compound is poised to be a valuable tool in the ongoing quest for novel and effective medicines.

References

- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-1H-imidazole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its rigid imidazole core, coupled with the reactive carboxylic acid functionality, makes it an invaluable scaffold for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| Appearance | Light grey solid powder | --INVALID-LINK-- |

| Melting Point | 104 °C (decomposes) | --INVALID-LINK-- |

| Storage | Store in a cool, dry place | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of the title compound can be achieved through various methods. One common approach involves the reaction of methylglyoxal with ammonia and an aldehyde in an aqueous solution at a pH above 7. This method can yield up to 80% of the desired 4-methylimidazole derivative[1]. Subsequent oxidation of the corresponding aldehyde, for instance, using hydrogen peroxide, can then afford the carboxylic acid[2].

Key Reactions and Applications as a Building Block

This compound serves as a versatile precursor for a range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Esterification

The carboxylic acid moiety can be readily converted to its corresponding esters, which are often key intermediates in the synthesis of more complex molecules. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate

-

To a solution of this compound (1.0 eq.) in ethanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired ethyl 4-methyl-1H-imidazole-2-carboxylate.

Expected Spectroscopic Data for Ethyl 4-methyl-1H-imidazole-2-carboxylate:

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.30 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 140.1, 135.8, 122.3, 61.5, 14.3, 13.8 |

| IR (KBr, cm⁻¹) | 3250, 2980, 1725, 1580, 1240 |

Amidation

The formation of amides from this compound is a crucial step in the synthesis of many biologically active compounds. Various coupling reagents can be employed to facilitate this transformation.

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-1H-imidazole-2-carboxamide

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzylamine (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired N-benzyl-4-methyl-1H-imidazole-2-carboxamide.

| Reagent | Conditions | Yield | Reference |

| HATU, DIPEA, Benzylamine | DMF, rt, 12-16h | Good to Excellent | General Protocol |

| POCl₃, Pyridine, Sulfonamide | Dry Pyridine | 40-60% | [3] |

Cross-Coupling Reactions

Derivatives of this compound, particularly halo-substituted imidazoles, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties at specific positions on the imidazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-1H-imidazole with Phenylboronic Acid

-

To a reaction vessel, add 2-bromo-4-methyl-1H-imidazole (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of toluene and water (4:1) as the solvent.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 4-methyl-2-phenyl-1H-imidazole.

| Reactants | Catalyst/Base | Solvent/Temp | Yield | Reference |

| 2-Bromo-4-methyl-1H-imidazole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | Good | General Protocol |

Application in Drug Discovery: Metallo-β-Lactamase Inhibitors

A significant application of this compound derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The imidazole-2-carboxylic acid moiety acts as a key pharmacophore that can chelate the zinc ions in the active site of MBLs, thereby inhibiting their activity.

The general workflow for the synthesis and biological evaluation of such inhibitors is depicted below.

This workflow begins with the synthesis of a library of derivatives from the starting building block, followed by a series of biological assays to determine their efficacy as MBL inhibitors.

The proposed mechanism of inhibition involves the coordination of the carboxylate and one of the imidazole nitrogen atoms to the zinc ions in the MBL active site.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular frameworks, particularly those with significant biological activity, has been well-established. The straightforward functionalization of its carboxylic acid group through esterification, amidation, and its potential for cross-coupling reactions make it an attractive starting material for drug discovery programs. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the development of novel therapeutic agents.

References

"discovery and history of imidazole-based compounds in research"

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Compounds in Research

Introduction: The Imidazole Scaffold

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] First named glyoxaline, it was initially synthesized from glyoxal and ammonia.[1][4][5] The imidazole ring is a crucial scaffold in medicinal chemistry due to its desirable properties, including high stability, water solubility, and the ability to engage in hydrogen bonding.[6] It is amphoteric, meaning it can act as both a weak acid and a weak base.[1][7] This versatile nucleus is a component of many essential biological molecules, including the amino acid histidine, the hormone histamine, and purines in DNA.[1][8] The unique structural and electronic features of the imidazole ring have made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents across a wide range of diseases.[2][5][9]

Chapter 1: Early Discovery and Foundational Synthesis

The history of imidazole chemistry began in the mid-19th century. While various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first successfully synthesized and reported in 1858 by the German chemist Heinrich Debus.[4][5][6] He demonstrated that a reaction between glyoxal, formaldehyde, and ammonia could yield the compound he named glyoxaline.[4][5] This reaction, now known as the Debus synthesis, remains a fundamental method for creating C-substituted imidazoles, despite often producing low yields.[1][4][5]

Experimental Protocols

Protocol 1: The Debus-Radziszewski Imidazole Synthesis (Conceptual)

This protocol outlines the general methodology for the synthesis of a substituted imidazole, such as 2,4,5-triphenylimidazole (lophine), based on the principles of the Debus synthesis.

-

Reactant Preparation : In a suitable reaction vessel, combine a dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and an ammonia source (e.g., ammonia in glacial acetic acid or ammonium acetate).[4]

-

Reaction Conditions : The mixture is typically heated under reflux in a solvent like glacial acetic acid. Microwave-assisted modifications can be employed to reduce reaction times.[4]

-

Condensation : The reactants undergo a multi-step condensation reaction. The dicarbonyl, aldehyde, and two equivalents of ammonia condense to form the imidazole ring.

-

Work-up and Isolation : Upon completion of the reaction, the mixture is cooled, often leading to the precipitation of the crude product.

-

Purification : The crude imidazole derivative is collected by filtration and purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to yield the final product.

Visualizations

Caption: General workflow for the Debus imidazole synthesis.

Chapter 2: The Blockbuster Era - H2 Receptor Antagonists

A pivotal moment in the history of imidazole-based drugs was the development of cimetidine, the first blockbuster drug. In the 1960s, Sir James Black and his team at Smith, Kline & French embarked on a rational drug design project to create a histamine receptor antagonist that could suppress stomach acid secretion.[10][11] They postulated the existence of a second type of histamine receptor, H2, distinct from the H1 receptor targeted by traditional antihistamines.[10]

The project started with the structure of histamine and led to the synthesis of hundreds of compounds. The first breakthrough was Nα-guanylhistamine, a partial H2 antagonist.[10] This led to the development of burimamide, the first specific H2-receptor antagonist, but it lacked oral bioavailability.[11][12] Further refinement led to metiamide, which showed clinical promise but had toxicity concerns related to its thiourea group.[11] By replacing the thiourea group with a cyanoguanidine moiety, the team created cimetidine.[10] Marketed as Tagamet starting in 1976, it revolutionized the treatment of peptic ulcers.[10][11]

Data Presentation

| Compound | Year of Discovery/Development | Key Characteristic |

| Burimamide | ~1972 | First specific H2 antagonist; not orally active.[11] |

| Metiamide | ~1973 | Orally active, promising clinical effects; toxicity concerns.[11] |

| Cimetidine | ~1976 (Marketed) | First clinically successful H2 antagonist; blockbuster drug.[10] |

| Ranitidine | ~1981 (Marketed) | Developed using QSAR; more potent than cimetidine.[10] |

Visualizations

Caption: Mechanism of H2 receptor antagonists like cimetidine.

Chapter 3: Revolutionizing Hypertension Treatment - Angiotensin II Receptor Blockers (ARBs)

The discovery of losartan, the first orally active non-peptide angiotensin II receptor antagonist, marked another milestone for imidazole compounds.[13] In the 1980s, researchers at DuPont sought an alternative to ACE inhibitors for treating hypertension.[14] Their research began with the observation that simple benzyl-substituted imidazoles were weak but selective antagonists of the angiotensin II receptor.[13] Through extensive chemical modifications and rational drug design, these initial leads were optimized, culminating in the synthesis of losartan (DuP 753).[13][15]

Losartan selectively blocks the AT1 receptor subtype, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[15] Approved by the FDA in 1995, its discovery not only provided a new therapeutic option with a favorable side-effect profile but also helped researchers better understand the roles of angiotensin II receptor subtypes.[14][16] The development of losartan served as a model for subsequent ARBs, many of which retain a core heterocyclic structure.[16]

Visualizations

Caption: Role of Losartan in the Renin-Angiotensin System.

Chapter 4: Combating Fungal Infections - The Azole Antifungals

The development of azole antifungals began in the late 1960s with the discovery of broad-spectrum agents that act by disrupting the fungal cell membrane.[17] The imidazole class of antifungals, including compounds like clotrimazole and miconazole, emerged in 1969.[18] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[18] The first imidazole approved for topical use was in 1958, but it wasn't until the 1970s and 1980s that imidazole-based drugs like miconazole and ketoconazole were approved for treating invasive fungal infections.[19] This class of drugs represented a major advance over previous antifungal therapies.

Data Presentation

| Drug Class | Key Compound | Year of Discovery/Approval | Therapeutic Use |

| Imidazoles | Clotrimazole | 1969 (Discovery) | Topical Antifungal[18] |

| Imidazoles | Miconazole | 1974 (Approval for IFDs) | Systemic/Topical Antifungal[19] |

| Imidazoles | Ketoconazole | 1981 (Approval for IFDs) | Oral Antifungal[19] |

| Triazoles | Fluconazole | 1982 (Named) | Systemic Antifungal[18] |

Chapter 5: Targeting Anaerobes - Nitroimidazoles

The story of metronidazole, the prototypical nitroimidazole antibiotic, began with research into natural products. In the 1950s, French researchers isolated a 2-nitroimidazole compound called azomycin from Streptomyces species that showed activity against Trichomonas vaginalis.[20][21] This led to the synthesis of more stable and active 5-nitroimidazole derivatives, resulting in the development of metronidazole in 1959.[20][22]

Initially used for trichomoniasis, its broader antibacterial properties were discovered serendipitously in 1962 when a patient's concurrent gingivitis was cured.[21][23] Metronidazole is a prodrug that requires reductive activation of its nitro group.[20][24] This process occurs only in the low-oxygen environments of anaerobic bacteria and protozoa, making the drug highly selective.[20] The activated form causes DNA strand breakage and cell death.[23]

Experimental Protocols

Protocol 2: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol provides a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of metronidazole against anaerobic bacteria.

-

Media Preparation : Prepare a series of agar plates (e.g., Brucella agar) containing serial twofold dilutions of metronidazole. A control plate with no drug is also prepared.

-

Inoculum Preparation : Culture the anaerobic bacterium to be tested under appropriate anaerobic conditions. Prepare a standardized suspension of the organism (e.g., to a 0.5 McFarland standard).

-

Inoculation : Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control.

-

Incubation : Incubate the plates under strict anaerobic conditions at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).

-

Result Interpretation : Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of metronidazole that completely inhibits visible growth of the organism.

Visualizations

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. journalijcar.org [journalijcar.org]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 17. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery [ch.ic.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

- 21. academic.oup.com [academic.oup.com]

- 22. sti.bmj.com [sti.bmj.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

Theoretical Investigations into the Electronic Structure of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the electronic structure of imidazole-based compounds, with a specific focus on 4-Methyl-1H-imidazole-2-carboxylic acid. Due to the absence of specific theoretical studies on this exact molecule in the reviewed literature, this document synthesizes findings from closely related and structurally analogous imidazole derivatives, namely Imidazole, 4-Methyl-imidazole, and Imidazole-2-carboxylic acid. The guide details the computational protocols, presents key electronic and structural data in a comparative format, and illustrates the typical workflow for such theoretical investigations.

Introduction to the Electronic Landscape of Imidazole Derivatives

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] Its electronic structure is characterized by a π-electron system that is crucial for its chemical reactivity and biological function.[4] The substituent groups on the imidazole ring, such as a methyl group at the C4 position and a carboxylic acid group at the C2 position, are expected to significantly modulate the electronic properties of the parent imidazole core. The methyl group is an electron-donating group, which can influence the electron density of the ring, while the carboxylic acid group is an electron-withdrawing group, affecting acidity and reactivity. A thorough understanding of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals, is essential for the rational design of novel imidazole-based therapeutic agents and functional materials.[5]

Computational Methodologies for Electronic Structure Calculation

The primary theoretical approach for investigating the electronic structure of imidazole derivatives is Density Functional Theory (DFT).[2][6] DFT has been demonstrated to provide a good balance between computational cost and accuracy for this class of molecules.[7]

Detailed Computational Protocol

A typical computational study of an imidazole derivative involves the following steps:

-

Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used functional for this purpose, often paired with a Pople-style basis set such as 6-311G++(d,p).[1][5] This level of theory has been shown to provide reliable geometries for organic molecules.

-